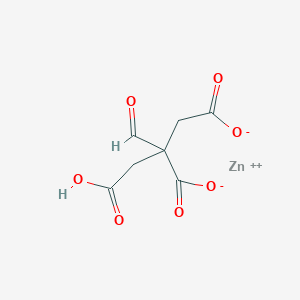
zinc;2-(carboxymethyl)-2-formylbutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
zinc;2-(carboxymethyl)-2-formylbutanedioate is a zinc complex that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of zinc ions coordinated with carboxymethyl and formylbutanedioate ligands, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(carboxymethyl)-2-formylbutanedioate typically involves the reaction of zinc salts with carboxymethyl and formylbutanedioate ligands. One common method is to dissolve zinc acetate in an aqueous solution, followed by the addition of carboxymethyl and formylbutanedioate ligands under controlled pH conditions. The reaction mixture is then stirred at room temperature for several hours to ensure complete complexation. The resulting product is purified through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring systems. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and drying processes.
化学反応の分析
Types of Reactions
zinc;2-(carboxymethyl)-2-formylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can occur under specific conditions, resulting in the formation of reduced zinc complexes.
Substitution: The carboxymethyl and formylbutanedioate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using chelating agents or other ligands such as ethylenediaminetetraacetic acid (EDTA).
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Reduced zinc complexes with altered ligand structures.
Substitution: New zinc complexes with different ligand compositions.
科学的研究の応用
zinc;2-(carboxymethyl)-2-formylbutanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including esterification and transesterification.
Biology: Investigated for its potential role in enzyme inhibition and as a zinc ion donor in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of zinc-based therapeutic agents.
Industry: Utilized in the production of zinc-based materials and coatings, as well as in wastewater treatment processes for the removal of heavy metals.
作用機序
The mechanism of action of zinc;2-(carboxymethyl)-2-formylbutanedioate involves the coordination of zinc ions with carboxymethyl and formylbutanedioate ligands. This coordination enhances the stability and reactivity of the zinc ions, allowing them to participate in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and proteins, leading to inhibition or activation of specific pathways. In biological systems, the release of zinc ions can modulate cellular functions and contribute to antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
Zinc acetate: A simple zinc salt with acetate ligands, commonly used in various chemical and biological applications.
Zinc citrate: A zinc complex with citrate ligands, known for its use in dietary supplements and pharmaceuticals.
Zinc gluconate: A zinc complex with gluconate ligands, widely used in medicine and nutrition.
Uniqueness
zinc;2-(carboxymethyl)-2-formylbutanedioate is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity compared to other zinc complexes. The presence of both carboxymethyl and formylbutanedioate ligands enhances its stability and allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
zinc;2-(carboxymethyl)-2-formylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O7.Zn/c8-3-7(6(13)14,1-4(9)10)2-5(11)12;/h3H,1-2H2,(H,9,10)(H,11,12)(H,13,14);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHZFMYKTYYIML-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C=O)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O7Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B7782211.png)
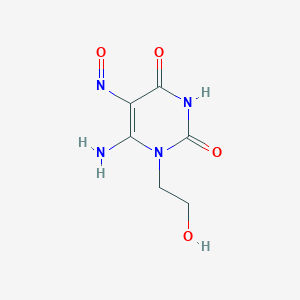
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B7782213.png)
![(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B7782219.png)
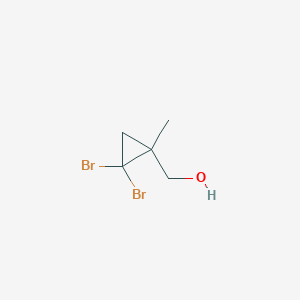
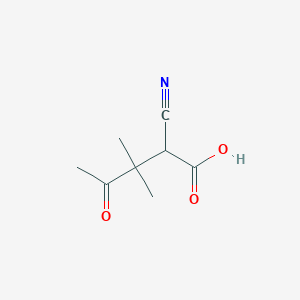
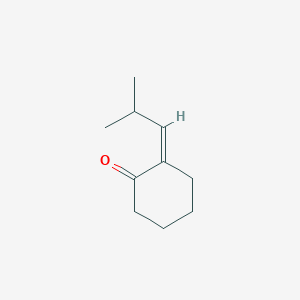
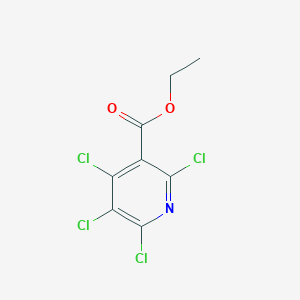
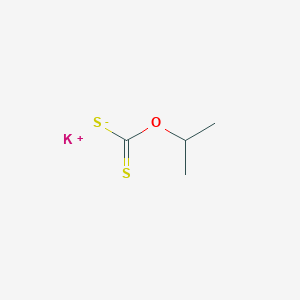
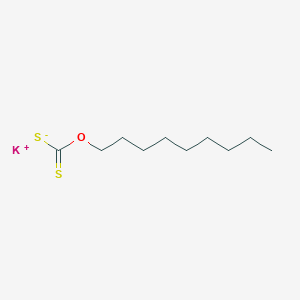
![(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B7782270.png)
![N'-[6-[[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide](/img/structure/B7782289.png)

![2-amino-1-(3-aminopropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B7782303.png)
